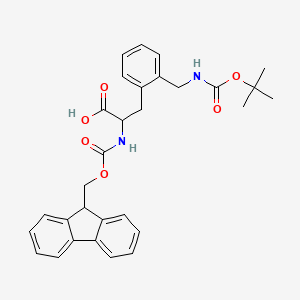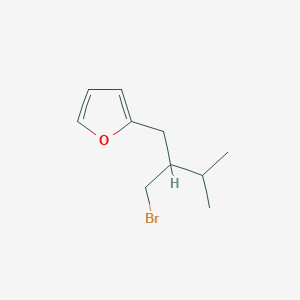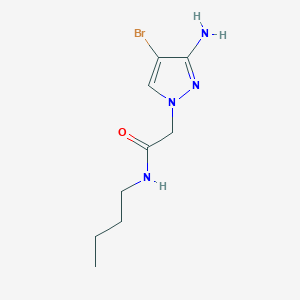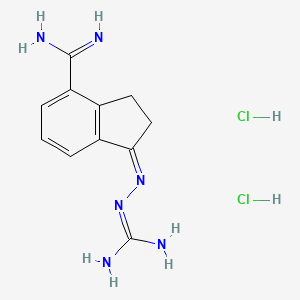
2,5-bis(4-aminophenyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-aminophenyl)benzene-1,4-diol is an organic compound with a complex structure that includes two aminophenyl groups and a benzene-1,4-diol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-aminophenyl)benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino groups. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-aminophenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, substituted aromatic compounds, and reduced amine derivatives .
Scientific Research Applications
2,5-bis(4-aminophenyl)benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-bis(4-aminophenyl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can act as a redox agent, participating in electron transfer reactions. It can also form stable complexes with metal ions, which are crucial in catalytic processes . The pathways involved often include the formation of intermediate radicals and the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-aminophenyl)benzene: Similar structure but lacks the hydroxyl groups, leading to different chemical properties.
2,5-bis(4-nitrophenyl)benzene-1,4-diol: Contains nitro groups instead of amino groups, which significantly alters its reactivity and applications.
1,4-bis(4-formylphenyl)benzene: Features formyl groups, making it useful in different synthetic applications.
Uniqueness
2,5-bis(4-aminophenyl)benzene-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-bis(4-aminophenyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,21-22H,19-20H2 |
InChI Key |
FLZCTTSNYITYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)


![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)









![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
